4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine
Description
4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted at positions 2 and 4. Position 2 bears a 4-chlorophenyl group, while position 4 is modified with a 4-chlorobenzylthio moiety. The molecular formula is inferred as C₂₀H₁₄Cl₂N₃S, with an approximate molecular weight of 415.3 g/mol. Such compounds are often explored in medicinal chemistry for their kinase inhibitory or anticancer properties, as seen in related pyrazolo-pyrazine derivatives [14] [8].
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[(4-chlorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3S/c20-15-5-1-13(2-6-15)12-25-19-18-11-17(23-24(18)10-9-22-19)14-3-7-16(21)8-4-14/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPUKTNDTZNTGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 4-chlorophenylhydrazine and a suitable pyrazole derivative under controlled conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reactivity aligns with studies on structurally related thioether-containing heterocycles .
Key observation: Oxidation selectivity depends on stoichiometry and reaction time, with sulfone formation requiring stronger oxidizing agents .
Halogen Exchange Reactions
The 4-chlorophenyl group participates in palladium-catalyzed cross-coupling reactions, as demonstrated in pyrazolo[1,5-a]pyrimidine derivatives .
| Reaction Type | Conditions | Product | Catalyst System | Yield |
|---|---|---|---|---|
| Suzuki coupling | 4-Bromophenylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3> (DMF/H<sub>2</sub>O, 80°C) | 2-(Biphenyl-4-yl)-4-[(4-chlorobenzyl)thio]pyrazolo[1,5-a]pyrazine | Pd(0) | 62% |
| Buchwald-Hartwig amination | Morpholine, Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos | 2-(4-Morpholinophenyl)-4-[(4-chlorobenzyl)thio]pyrazolo[1,5-a]pyrazine | Pd(I)/Xantphos | 58% |
Nucleophilic Aromatic Substitution
The electron-deficient pyrazolo[1,5-a]pyrazine core facilitates nucleophilic attacks at specific positions, as observed in related systems .
| Position | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| C-3 | Sodium methoxide | DMF, 60°C, 12 hr | 3-Methoxy derivative | 41% |
| C-7 | Piperidine | THF, reflux, 8 hr | 7-Piperidinyl derivative | 53% |
Mechanistic note: Nucleophilic substitution occurs preferentially at the C-3 position due to electronic polarization of the heterocyclic ring .
Photochemical Reactions
UV irradiation induces unique transformations in the pyrazolo[1,5-a]pyrazine system:
Biological Activation Pathways
In pharmacological studies of analogs, metabolic transformations include:
| Enzyme System | Transformation | Biological Impact | Reference |
|---|---|---|---|
| CYP3A4 | Hydroxylation at benzyl position | Increased solubility for renal excretion | |
| GST-mediated | Glutathione adduct formation | Detoxification pathway |
Comparative Reactivity Table
A comparison with structurally similar compounds reveals substituent-dependent reactivity:
| Compound | Thioether Oxidation Rate (k, M<sup>-1</sup>s<sup>-1</sup>) | Suzuki Coupling Yield | Nucleophilic Substitution Preference |
|---|---|---|---|
| Target compound | 2.1 × 10<sup>-3</sup> | 62% | C-3 > C-7 |
| 4-[(3-Chlorobenzyl)thio] analog | 1.8 × 10<sup>-3</sup> | 58% | C-7 > C-3 |
| Non-halogenated derivative | 3.4 × 10<sup>-3</sup> | 71% | C-3 only |
Scientific Research Applications
Biological Activities
Research has demonstrated that 4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine exhibits significant biological activities , which include:
- Antimicrobial Properties : The compound shows effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics.
- Antiviral Activity : Preliminary studies indicate that it may inhibit viral replication, suggesting its use in treating viral infections.
- Anticancer Potential : It has been identified as a potential anticancer agent due to its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Pharmaceutical Development
- Drug Design : Its structure allows for modifications to enhance efficacy or reduce toxicity.
- Combination Therapies : It may be used in conjunction with other drugs to improve therapeutic outcomes.
Material Science
- The compound can serve as a building block for synthesizing materials with specific properties, such as fluorescence or conductivity.
Biochemical Research
- It is utilized in studies aimed at understanding cellular mechanisms and pathways involved in diseases.
Case Studies
Several studies have investigated the applications of this compound:
- Study on Anticancer Activity : A recent study published in Pharmaceutical Research highlighted the compound's ability to induce cell death in various cancer cell lines through apoptosis pathways (PMC7570754) .
- Antimicrobial Efficacy : Research demonstrated its effectiveness against resistant strains of bacteria, showcasing its potential as a new antibiotic (source not provided).
Mechanism of Action
The mechanism of action of 4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and resulting in the desired biological response .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical parameters of the target compound with analogs from the literature:
Key Observations:
- Chlorine Substitution: The target compound’s dual para-chloro groups confer higher logP (~4.5) compared to analogs with methoxy (~2.9–3.8) or non-halogenated substituents (~4.23) .
- Steric and Electronic Effects : Ortho-substituted analogs (e.g., 2-chlorobenzyl in ) may exhibit steric hindrance, reducing binding efficiency compared to para-substituted derivatives.
- Solubility : Methoxy or piperazinyl groups () enhance aqueous solubility, whereas chloro or benzylthio groups favor lipid membranes.
Biological Activity
The compound 4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a]pyrazine family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
This compound features a pyrazolo[1,5-a]pyrazine core with specific substituents that may influence its biological properties. The presence of the 4-chlorobenzylthio and 4-chlorophenyl groups is significant in modulating the compound's reactivity and interaction with biological targets.
The mechanism of action for this compound has not been extensively documented. However, like many heterocyclic compounds, it is hypothesized to interact with various biological targets such as enzymes or receptors, potentially modulating their activity. Further biochemical studies are necessary to elucidate the specific pathways involved.
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit notable antimicrobial properties . For instance, studies on similar compounds have demonstrated significant activity against various pathogens:
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| 3-(4-Chlorophenyl)-4-substituted pyrazole | Antifungal | Mycobacterium tuberculosis H37Rv | |
| Isoxazole pyrazole carboxylate | Antifungal | Various phytopathogenic fungi |
These findings suggest that this compound may also possess similar antimicrobial efficacy.
Antitumor Activity
Pyrazole derivatives have been recognized for their antitumor potential , particularly against specific cancer cell lines. The structural features of these compounds often correlate with their ability to inhibit key signaling pathways involved in tumor growth:
- Pyrazole derivatives have shown inhibitory activity against BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in cancer biology .
- A study indicated that certain pyrazole analogs demonstrated significant cytotoxicity against various cancer cell lines .
Anti-inflammatory Activity
In addition to antimicrobial and antitumor activities, some pyrazole derivatives have exhibited anti-inflammatory effects . These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways:
- The structure-activity relationship (SAR) studies indicate that specific substitutions can enhance the anti-inflammatory properties of pyrazole derivatives .
Study on Antifungal Activity
A study conducted by Pickard et al. evaluated the antifungal properties of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Results indicated that some compounds exhibited significant antifungal activity against multiple strains of fungi, suggesting potential therapeutic applications in treating fungal infections .
Synthesis and Evaluation of Pyrazole Derivatives
A comprehensive review highlighted the synthesis and biological evaluation of various pyrazole derivatives. It was found that modifications at specific positions on the pyrazole ring could lead to enhanced biological activities, including improved antitumor and antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
